N-(3-acetylphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Description

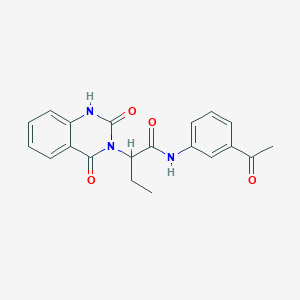

N-(3-Acetylphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic quinazolinone derivative characterized by a butanamide backbone linking a 3-acetylphenyl group and a 2-hydroxy-4-oxoquinazolin-3(4H)-yl moiety. Quinazolinones are known for their bioactivity, particularly in anti-inflammatory and enzyme inhibition contexts, with substituents significantly influencing their efficacy and safety profiles .

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-3-17(18(25)21-14-8-6-7-13(11-14)12(2)24)23-19(26)15-9-4-5-10-16(15)22-20(23)27/h4-11,17H,3H2,1-2H3,(H,21,25)(H,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATDLQTVNVWZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Butanamide Side Chain: This step may involve the reaction of the quinazolinone intermediate with a butanoyl chloride derivative under basic conditions.

Acetylation of the Phenyl Ring: The final step could involve the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide: can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone or aldehyde groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(3-acetylphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from quinazoline have shown enhanced cytotoxicity when evaluated against hepatoma cells and other cancer types, outperforming standard chemotherapeutics like 5-fluorouracil .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Studies have highlighted the role of quinazoline derivatives in disrupting cell cycle progression and inducing apoptosis in cancer cells .

Antimicrobial Properties

Bactericidal Activity:

Recent studies have explored the antimicrobial efficacy of quinazoline derivatives, including this compound. These compounds have demonstrated activity against a range of bacterial strains, suggesting their potential use as novel antibacterial agents .

Case Study:

In one study, a series of quinazoline derivatives were synthesized and tested for their antibacterial properties. The results indicated that certain modifications to the quinazoline structure significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Neurological Applications

Neuroprotective Effects:

Quinazolines have also been investigated for their neuroprotective properties. This compound may play a role in protecting neuronal cells from oxidative stress and neurodegeneration, making it a candidate for further research in neuropharmacology.

Research Findings:

Experimental models have shown that quinazoline derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory effects within the central nervous system (CNS), which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazolinone Family

N-(2,4-Dimethoxyphenyl)-2-(4-Oxoquinazolin-3(4H)-Yl)Butanamide (Y042-8912)

This compound (Table 1) shares the butanamide-quinazolinone core but differs in the aromatic substituent (2,4-dimethoxyphenyl vs. 3-acetylphenyl) and lacks the 2-hydroxy group on the quinazolinone ring. These differences impact polarity and hydrogen-bonding capacity:

4-(2-Hydroxy-4-Oxoquinazolin-3(4H)-Yl)-N-(1H-Indol-5-Yl)Butanamide (CAS 920423-09-2)

This analog replaces the 3-acetylphenyl group with an indole moiety (Table 1). Key differences include:

- Molecular Weight : 362.38 g/mol (lighter than the target compound’s estimated ~380 g/mol).

Table 1: Physicochemical Comparison of Quinazolinone Derivatives

Functional Analogues in Pharmacological Contexts

Anti-Inflammatory Quinazolinone-Acetamides

V. Alagarsamy’s work on 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides demonstrated moderate anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming diclofenac in some assays . The target compound’s butanamide chain (vs.

Tubulin Inhibitors with Butanamide Moieties

Compounds like N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) () highlight the role of butanamide linkers in targeting tubulin. However, the target compound’s quinazolinone core and acetylphenyl group suggest divergent biological targets, likely kinase or cyclooxygenase inhibition .

Key Research Findings and Implications

- Substituent Effects: The 3-acetylphenyl group may enhance electron-withdrawing effects, stabilizing the quinazolinone ring and influencing receptor binding. Methoxy or indole substituents, as seen in analogs, reduce polarity but may limit target engagement .

- Hydroxy Group Impact: The 2-hydroxy group on the quinazolinone ring in the target compound could increase hydrogen-bonding interactions, improving affinity for enzymes like COX-2 compared to non-hydroxylated analogs .

Biological Activity

N-(3-acetylphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, antioxidant, and anticancer activities.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a quinazoline core, which is often associated with various biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate to strong |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

The antimicrobial activity was assessed using the microdilution method, revealing that the compound exhibits notable effects against both bacterial and fungal strains .

2. Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays, including the ABTS assay. The results indicated that this compound possesses moderate antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

3. Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism of action appears to involve the induction of apoptosis in cancer cell lines, although further studies are required to elucidate specific pathways involved.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, various quinazoline derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that the compound exhibited superior activity against certain strains compared to standard antibiotics, suggesting its potential for development as an antimicrobial agent .

Case Study 2: Antioxidant Properties

A detailed analysis using DPPH and ABTS assays indicated that the compound's antioxidant capacity is comparable to established antioxidants like ascorbic acid, highlighting its potential application in preventing oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.